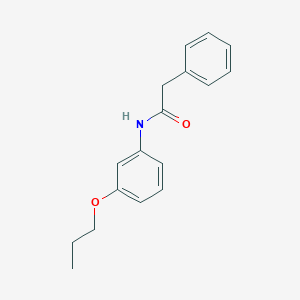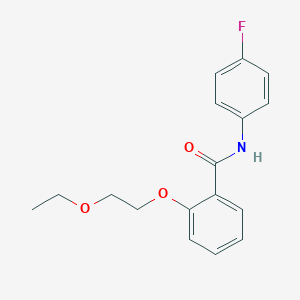![molecular formula C16H16ClN3O2 B268694 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, commonly known as CDK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs), a family of proteins that play a crucial role in regulating the cell cycle. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell proliferation, making them an attractive target for cancer therapy.
作用機序
CDK inhibitor works by inhibiting the activity of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which are essential for cell cycle progression. 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide are activated by binding to cyclins, which regulate their activity. CDK inhibitor binds to the ATP-binding site of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, preventing their activation and subsequent cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CDK inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to cell death. CDK inhibitor has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CDK inhibitor has been shown to induce apoptosis, a process that leads to programmed cell death.
実験室実験の利点と制限
CDK inhibitor has several advantages for lab experiments. It is a small-molecule inhibitor, making it easy to synthesize and purify. It is also highly specific for 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, making it an attractive target for cancer therapy. However, CDK inhibitor has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, CDK inhibitor has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
For CDK inhibitor include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict patient response to CDK inhibitor therapy. Additionally, CDK inhibitor may have potential applications in other diseases, such as Alzheimer's disease and viral infections.
合成法
The synthesis of CDK inhibitor involves the reaction of 4-chloroaniline with N,N-dimethylbenzamide in the presence of a carbonylating agent. The reaction yields 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
CDK inhibitor has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. CDK inhibitor has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
特性
製品名 |
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide |
|---|---|
分子式 |
C16H16ClN3O2 |
分子量 |
317.77 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-4-3-5-14(10-11)19-16(22)18-13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H2,18,19,22) |
InChIキー |
WOQUGJZWHQNPCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
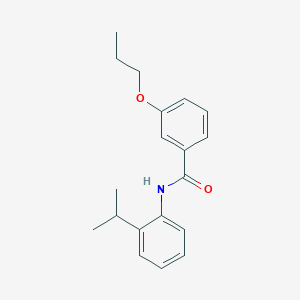
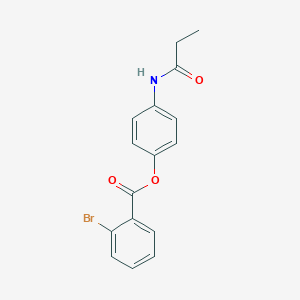

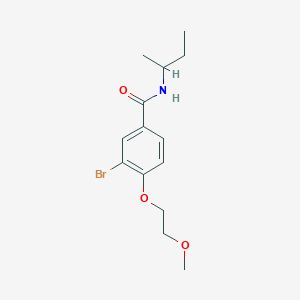


![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
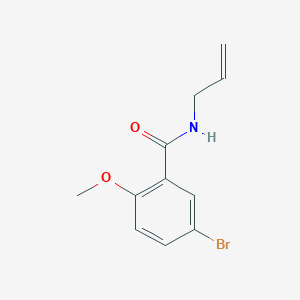
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
